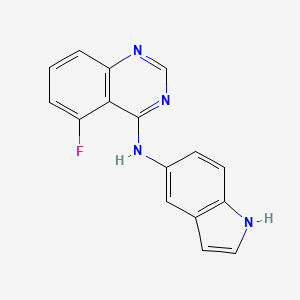
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone, also known as BDFM, is an organic compound that has been the subject of scientific research due to its potential applications in various fields. BDFM is a thiazinanone derivative that exhibits interesting biological properties, making it a promising candidate for drug development.
Wirkmechanismus
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to inhibit the growth of fungi by disrupting the cell wall and membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unharmed. This selectivity makes (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone a potential candidate for the development of new anticancer drugs. However, one limitation of using (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone. One possible direction is to investigate the use of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore the potential of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone as an antifungal agent in the treatment of fungal infections. Additionally, further research is needed to optimize the synthesis of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone and improve its solubility for in vivo applications.
Synthesemethoden
The synthesis of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone can be achieved through several methods, including the reaction of 4-bromo-2,6-difluoroaniline with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-bromo-2,6-difluoroaniline with thiosemicarbazide, followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential applications in various fields of science. In the field of medicine, (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to have antifungal activity against various strains of fungi, making it a potential candidate for the development of new antifungal drugs.
Eigenschaften
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO3S/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-19(17,18)4-2-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIFMGCVNMQJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=C(C=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)



![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)

![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)